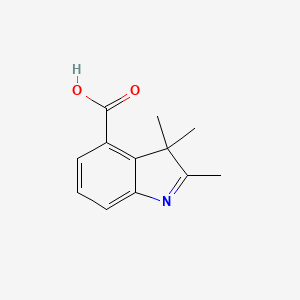

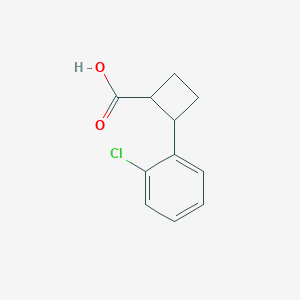

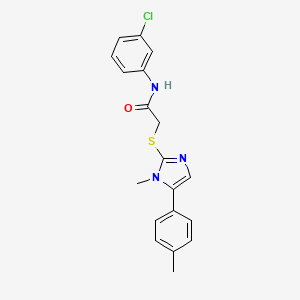

methyl 4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of TAK-659, and it is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Methyl 4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate, due to its complex structure, finds utility in the synthesis of various chemical compounds. One such application involves its role in the efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This domino process is a new and effective strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and good efficiency (Zhiming Cui, B. Zhu, Xuechen Li, H. Cao, 2018). Additionally, in the realm of adenosine receptor ligands with antineuropathic activity, modifications on the amino-3,5-dicyanopyridine core have led to compounds with significant human A1AR affinity and an inverse agonist profile, indicating its potential for therapeutic applications (M. Betti et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, this compound has been used to investigate the effect of different substituents on the extent and stability of supramolecular liquid crystal phases induced by intermolecular hydrogen bonding. This research provides insights into the design of materials with specific mesophase behavior, highlighting the compound's role in advancing materials science (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).

Organic Synthesis

Further applications in organic synthesis include the development of new methods for the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, where it aids in diastereoselective reactions yielding compounds of pharmacological interest (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Additionally, its intermediate, methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, is part of the Hamaguchi−Ibata reaction, showcasing its utility in generating polysubstituted isoquinoline derivatives via Diels−Alder cycloaddition (T. Sarkar, S. Ghosh, T. J. Chow, 2000).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors, contributing to their diverse biological activities .

Mode of Action

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon-carbon bonds .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

methyl 4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-24-18(21)14-5-7-15(8-6-14)26(22,23)20-12-13-4-9-16(19-11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWUHBPXWWRYCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)